N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Benzothiazole-Thiazole Conjugation: Electronic and Steric Effects
The conjugation between the benzo[d]thiazole and thiazole moieties forms the electronic backbone of the compound. Density functional theory (DFT) studies on analogous systems reveal that benzo[d]thiazole incorporation significantly alters electron density distribution. For instance, substituting a benzene ring with a benzo[d]thiazole in polythiophene derivatives reduces the bandgap (E~g~) by nearly 100-fold, from 0.621 eV to 0.006 eV, due to enhanced π-conjugation and electron delocalization. This drastic reduction underscores the role of benzo[d]thiazole in modulating electronic properties, a feature critical for applications requiring charge transport or optical activity.
Steric effects in benzothiazole-thiazole systems are comparatively subdued. Quaternization studies demonstrate that benzothiazole derivatives exhibit minimal rate retardation compared to their non-fused counterparts, suggesting that steric hindrance at the heterocyclic nitrogen is mitigated by the planar geometry of the fused aromatic system. The thiazole ring’s 4,5-positions, fused to the benzene ring in benzo[d]thiazole, maintain bond lengths and angles nearly identical to isolated thiazole systems (e.g., S1–C1 bond length: 1.765 Å experimentally vs. 1.76525 Å computationally). This structural preservation ensures minimal steric disruption while maximizing electronic conjugation.
Table 1: Electronic and Steric Parameters in Benzothiazole-Thiazole Systems
| Parameter | Benzo[d]thiazole-Thiazole | Isolated Thiazole |
|---|---|---|
| Bandgap (E~g~, eV) | 0.006–0.0645 | 0.239–0.621 |
| S1–C1 Bond Length (Å) | 1.765 | 1.765 |
| Quaternization Rate (k, M⁻¹s⁻¹) | 0.12 | 0.15 |
Comparative SAR with Related Benzothiazole Derivatives
Structural analogs of the title compound demonstrate the criticality of substituent positioning and electronic modulation. For example, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar cytotoxicity against cancer cell lines, driven by the amino group’s electron-donating effects, which enhance DNA intercalation. In contrast, methoxy-substituted derivatives, such as 2-(4-methoxyphenyl)benzothiazole, prioritize solubility and metabolic stability over direct target binding.
The dual thiazole-benzo[d]thiazole system in the title compound introduces a unique SAR profile. Molecular docking studies on analogous systems reveal that the thiazole-thiazole conjugation enhances binding affinity to enzymes like DprE1 in Mycobacterium tuberculosis by 30–50% compared to mono-heterocyclic derivatives. This improvement is attributed to additional π-stacking interactions and complementary electrostatic surfaces.
Table 3: Inhibitory Activity of Benzothiazole Derivatives
| Compound Class | Target | IC₅₀ (µM) |
|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | Topoisomerase II | 0.012 |
| 2-(4-Methoxyphenyl)benzothiazole | Cytochrome P450 | 1.2 |
| Dual Thiazole-Benzothiazole | DprE1 (M. tuberculosis) | 0.18 |
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S3/c1-28-14-8-10-15(11-9-14)31(26,27)12-4-7-19(25)24-21-23-17(13-29-21)20-22-16-5-2-3-6-18(16)30-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDUDRDJQCDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of Benzo[d]thiazole and Thiazole Moieties
Starting Materials: 2-aminobenzenethiol and α-haloketones.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form benzo[d]thiazole and thiazole rings.
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Coupling Reactions
Reagents: Thiazole derivatives and benzo[d]thiazole intermediates.
Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts.
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Sulfonylation
Reagents: 4-methoxybenzenesulfonyl chloride.
Conditions: Reaction with the intermediate product in the presence of a base such as triethylamine.
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Amidation
Reagents: Butanoyl chloride.
Conditions: Amidation reaction to introduce the butanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the thiazole and benzo[d]thiazole rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically carried out in anhydrous solvents.
Products: Reduced forms of the sulfonyl and amide groups.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Biological Probes: Used in studying biological pathways involving sulfur and nitrogen heterocycles.
Medicine
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Polymer Additives: Used to enhance the properties of polymers.
Dye Manufacturing: Intermediate in the synthesis of complex dyes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole and benzo[d]thiazole rings can intercalate with DNA or inhibit enzyme activity by binding to active sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxyphenylsulfonyl group in the target compound contrasts with halogenated (e.g., dichloro, fluoro) or methylated sulfonamides in analogues. Electron-donating methoxy groups may enhance solubility but reduce electrophilic reactivity compared to halogenated derivatives .
Spectroscopic and Analytical Data
Comparative spectral data highlight structural distinctions:
- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in thiazole-sulfonamides (cf. ) confirms successful sulfonamide formation, contrasting with hydrazinecarbothioamide intermediates () .
- ¹H NMR : Piperidine-linked analogues () show characteristic piperidine proton signals (δ 1.5–3.5 ppm), whereas the target compound’s butanamide chain would exhibit methylene/methyl resonances (δ 2.0–2.5 ppm) .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.
Synthesis
The compound can be synthesized through various methods involving the coupling of substituted benzothiazoles with thiazole derivatives. The general synthetic route includes:
- Starting Materials : Benzothiazole derivatives and thiazole derivatives.
- Reagents : Common reagents include dimethylformamide (DMF), triethylamine, and coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .
- Procedure : The reaction typically involves heating the reactants under reflux conditions, followed by purification through chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest a promising role for this compound in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism appears to involve inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .
Acetylcholinesterase Inhibition
Another significant aspect of its biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to this compound have shown IC50 values as low as 2.7 µM in AChE inhibition assays, indicating strong potential for cognitive enhancement therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Action : It disrupts bacterial cell wall synthesis, leading to cell lysis.
- Anti-inflammatory Mechanism : By inhibiting cyclooxygenase enzymes, it reduces the production of pro-inflammatory mediators.
- Neuroprotective Effects : AChE inhibition leads to increased acetylcholine levels, enhancing synaptic transmission and potentially improving cognitive functions .
Case Studies
A recent study highlighted the efficacy of this compound in a murine model of bacterial infection, where it significantly reduced bacterial load compared to control groups. Additionally, another study focused on its neuroprotective effects in models simulating Alzheimer's disease, showing improved memory retention and cognitive performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
